molecular formula C21H14Cl2N2O5 B11484931 ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

Cat. No.: B11484931
M. Wt: 445.2 g/mol
InChI Key: BXDIWGFYGLLSFW-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its anticancer activity suggests it could be used in chemotherapy .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. It may also find applications in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes and pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-2-[(2-fluorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
  • Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
  • Ethyl 8-chloro-2-[(2-nitrobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

Uniqueness

What sets ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C21H14Cl2N2O5

Molecular Weight

445.2 g/mol

IUPAC Name

ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate

InChI

InChI=1S/C21H14Cl2N2O5/c1-2-29-21(28)13-10-15(24-18(26)12-5-3-4-6-14(12)23)19(27)25-16-9-11(22)7-8-17(16)30-20(13)25/h3-10H,2H2,1H3,(H,24,26)

InChI Key

BXDIWGFYGLLSFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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